Cas no 35323-91-2 ((+)-Epicatechin)
(+)-Epicatechin Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-3,5,7-triol,2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S,3S)-
- (-)-3,5,7,3',4'-PENTAHYDROXYFLAVAN
- (2S,3S)-2-(3,4-Ddihydroxyphenyl)-chroman-3,5,7-triol
- (2S,3S)-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
- EPICATECHIN, (+)-(PLEASE CALL)(RG)
- (+)-Epicatechin
- AC1L4AK5
- CHEBI:310357
- CHEBI:76125
- CHEMBL129482
- DNC013888
- ent-Epicatechin
- SureCN862089
- (2S,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (+)-Epicatechol
- (2S,3S)-(+)-Epicatechin
- d-Epicatechin
- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
- HY-N0001A
- (-) epicatechine
- Ethyl dichlorophosphorylcarbamate
- DTXSID401316979
- (+)-cis-3,3',4',5,7-Pentahydroxyflavan
- 99182E3E-BCCB-48BB-89BF-7DDC933D48FF
- (2S,3S)-3,3',4',5,7-pentahydroxyflavan
- (2S,3S)-2-(3,4-Dihydroxy-phenyl)-chroman-3,5,7-triol
- BDBM50135167
- UNII-LD6B6TT8Q5
- SCHEMBL862089
- (2S,3S)-epicatechin
- Q27145771
- cis-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
- (2S,3S)-3',4',5,7-tetrahydroxyflavan-3-ol
- EPICATECHIN, D-
- PFTAWBLQPZVEMU-ZFWWWQNUSA-N
- 35323-91-2
- C09728
- Catechin C
- DEXEPICATECHIN
- Epicatechin, (+)-
- LD6B6TT8Q5
- (2S,3S)-2-(3,4-dihydroxyphenyl)chromane-3,5,7-triol
- DEXEPICATECHIN [INN]
- (2S-cis)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3,5,7-triol
- CS-0204063
- 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S-cis)-
-
- Inchi: InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1
- InChI Key: PFTAWBLQPZVEMU-ZFWWWQNUSA-N
- SMILES: C1=CC(=C(C=C1[C@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O)O
Computed Properties
- Exact Mass: 290.079038
- Monoisotopic Mass: 290.079038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: White powder
- Density: 1.593
- Melting Point: 234-238 ºC
- Boiling Point: 352.36°C (rough estimate)
- Flash Point: 335 °C
- Refractive Index: 1.4413 (estimate)
- PSA: 110.38000
- LogP: 1.54610
(+)-Epicatechin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162872-5g |
(2S,3S)-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol |
35323-91-2 | 98% | 5g |
$399 | 2021-06-17 | |
| Chemenu | CM162872-25g |
(2S,3S)-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol |
35323-91-2 | 98% | 25g |
$469 | 2022-06-11 | |
| TargetMol Chemicals | TN7104-5mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 5mg |
¥ 287 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-10mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 10mg |
¥ 428 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-25mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 25mg |
¥ 735 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-50mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 50mg |
¥ 1098 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-100mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 100mg |
¥ 1653 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-200mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 200mg |
¥ 2479 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-500mg |
(+)-Epicatechin |
35323-91-2 | 98.92% | 500mg |
¥ 4698 | 2024-05-22 | |
| TargetMol Chemicals | TN7104-1 ml * 10 mm |
(+)-Epicatechin |
35323-91-2 | 98.92% | 1 ml * 10 mm |
¥ 259 | 2024-05-22 |
(+)-Epicatechin Suppliers
(+)-Epicatechin Related Literature
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1. Synthesis of condensed tannins. Part 12. Direct access to [4,6]- and [4,8]-all-2,3-cis-procyanidin derivatives from (–)-epicatechin : assessment of bonding positions in oligomeric analogues from Crataegus oxyacantha L.Herbert Kolodziej,Daneel Ferreira,David G. Roux J. Chem. Soc. Perkin Trans. 1 1984 343
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James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417
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Thomas Sinegre,Dorian Teissandier,Dragan Milenkovic,Christine Morand,Aurélien Lebreton Food Funct. 2019 10 7291
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Pooja Ghosh,Sudipta Bag,Atanu Singha Roy,Elavarasan Subramani,Koel Chaudhury,Swagata Dasgupta RSC Adv. 2016 6 101415
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Adriana Guadalupe Perez-Ruiz,Adriana Ganem,Ivonne María Olivares-Corichi,José Rubén García-Sánchez RSC Adv. 2018 8 34773
Additional information on (+)-Epicatechin
Comprehensive Overview of (+)-Epicatechin (CAS No. 35323-91-2)
(+)-Epicatechin, with the Chemical Abstracts Service (CAS) number 35323-91-2, is a naturally occurring flavonoid that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is primarily found in various plant sources, including cocoa, tea, and fruits such as apples and grapes. Its unique chemical structure and biological activities have made it a subject of extensive research, particularly in the areas of cardiovascular health, neuroprotection, and anti-inflammatory properties.
The molecular formula of (+)-Epicatechin is C15H14O6, and it has a molecular weight of approximately 290.27 g/mol. The compound is characterized by its catechin skeleton, which consists of two benzene rings connected by a three-carbon chain, forming a chroman ring. This structural feature is crucial for its bioactive properties and contributes to its antioxidant capacity.
Recent studies have highlighted the multifaceted benefits of (+)-Epicatechin. One of the most notable areas of research is its role in cardiovascular health. A study published in the American Journal of Clinical Nutrition demonstrated that regular consumption of foods rich in (+)-Epicatechin, such as dark chocolate, can significantly reduce the risk of cardiovascular diseases. The compound has been shown to improve endothelial function, lower blood pressure, and reduce oxidative stress, all of which are critical factors in maintaining a healthy heart.
In addition to its cardiovascular benefits, (+)-Epicatechin has also been investigated for its potential neuroprotective effects. Research conducted at the University of California found that this flavonoid can enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease. The mechanism behind these effects is thought to involve the activation of signaling pathways that promote neuronal survival and plasticity.
The anti-inflammatory properties of (+)-Epicatechin have also been extensively studied. Inflammation is a key factor in many chronic diseases, including arthritis and diabetes. A study published in the Journal of Agricultural and Food Chemistry showed that (+)-Epicatechin can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a promising candidate for the development of anti-inflammatory drugs.
Beyond its health benefits, (+)-Epicatechin has potential applications in the food industry as a natural preservative and flavor enhancer. Its antioxidant properties can help extend the shelf life of food products by preventing lipid oxidation. Additionally, its ability to enhance flavor profiles makes it an attractive additive for functional foods and beverages.
The safety profile of (+)-Epicatechin is well-established through numerous toxicological studies. These studies have consistently shown that the compound is safe for human consumption at typical dietary levels. However, as with any bioactive compound, it is important to adhere to recommended dosages to avoid potential side effects.
In conclusion, (+)-Epicatechin (CAS No. 35323-91-2) is a versatile and biologically active flavonoid with a wide range of potential applications in health and nutrition. Its cardiovascular benefits, neuroprotective effects, and anti-inflammatory properties make it a valuable compound for both scientific research and practical applications in the pharmaceutical and food industries. As research continues to uncover new insights into its mechanisms of action, the future prospects for this compound are promising.
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